molecular formula C10H16O2 B14333657 3,7-Dimethylcyclooctane-1,5-dione CAS No. 106202-22-6

3,7-Dimethylcyclooctane-1,5-dione

Cat. No.: B14333657
CAS No.: 106202-22-6
M. Wt: 168.23 g/mol
InChI Key: QVHYKGJWPFHTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethylcyclooctane-1,5-dione is an organic compound characterized by a cyclooctane ring with two methyl groups at positions 3 and 7, and two ketone groups at positions 1 and 5. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylcyclooctane-1,5-dione can be achieved through various methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This is followed by a Claisen condensation, a base-catalyzed cyclization, and subsequent hydrolysis and decarboxylation with potassium hydroxide and hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylcyclooctane-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,7-Dimethylcyclooctane-1,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying cycloalkane reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethylcyclooctane-1,5-dione involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclooctane ring structure allows for interactions with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethylcyclooctane-1,5-dione is unique due to its specific ring size and substitution pattern, which confer distinct chemical properties and reactivity compared to other cycloalkane diones .

Properties

CAS No.

106202-22-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3,7-dimethylcyclooctane-1,5-dione

InChI

InChI=1S/C10H16O2/c1-7-3-9(11)5-8(2)6-10(12)4-7/h7-8H,3-6H2,1-2H3

InChI Key

QVHYKGJWPFHTTD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC(CC(=O)C1)C

Origin of Product

United States

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